molecular formula C41H80O6 B084074 Pentaerythritol Distearate CAS No. 13081-97-5

Pentaerythritol Distearate

Cat. No.: B084074
CAS No.: 13081-97-5
M. Wt: 669.1 g/mol
InChI Key: FSEJJKIPRNUIFL-UHFFFAOYSA-N
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Description

Pentaerythritol Distearate is an organic compound with the molecular formula C41H80O6. It is a diester derived from pentaerythritol and stearic acid. This compound is commonly used in the cosmetics industry as an emulsifying agent and thickener in various skin care products .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentaerythritol Distearate is synthesized through the esterification of pentaerythritol with stearic acid. The reaction typically involves heating pentaerythritol and stearic acid in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound involves continuous processes where pentaerythritol and stearic acid are fed into a reactor along with a catalyst. The reaction mixture is heated and stirred to ensure complete esterification. The product is then purified through distillation or crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Pentaerythritol Distearate primarily undergoes esterification and hydrolysis reactions. Esterification involves the formation of ester bonds between pentaerythritol and stearic acid, while hydrolysis involves the breaking of these ester bonds in the presence of water and an acid or base catalyst .

Common Reagents and Conditions

    Esterification: Stearic acid, sulfuric acid (catalyst), heat.

    Hydrolysis: Water, hydrochloric acid or sodium hydroxide (catalyst), heat.

Major Products Formed

Mechanism of Action

Pentaerythritol Distearate exerts its effects primarily through its ability to form stable emulsions. The compound’s molecular structure allows it to interact with both hydrophilic and hydrophobic substances, thus stabilizing mixtures of oil and water. This property is particularly useful in cosmetics, where it helps to maintain the consistency and texture of skin care products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentaerythritol Distearate is unique due to its dual functionality as an emulsifying agent and thickener. Unlike Pentaerythritol Tetranitrate, which is primarily used for its explosive properties, this compound is valued for its stability and versatility in various industrial applications .

Properties

IUPAC Name

[2,2-bis(hydroxymethyl)-3-octadecanoyloxypropyl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H80O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(44)46-37-41(35-42,36-43)38-47-40(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h42-43H,3-38H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEJJKIPRNUIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)(CO)COC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H80O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047175
Record name Pentaerythritol Distearate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

669.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Octadecanoic acid, 1,1'-[2,2-bis(hydroxymethyl)-1,3-propanediyl] ester
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CAS No.

13081-97-5
Record name Pentaerythrityl distearate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13081-97-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octadecanoic acid, 2,2-bis(hydroxymethyl)-1,3-propanediyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, 1,1'-[2,2-bis(hydroxymethyl)-1,3-propanediyl] ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentaerythritol Distearate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-bis(hydroxymethyl)propane-1,3-diyl distearate
Source European Chemicals Agency (ECHA)
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Record name PENTAERYTHRITYL DISTEARATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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